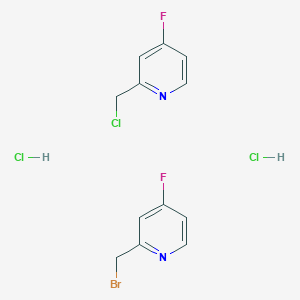![molecular formula C14H17BrN2O B13719333 (5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)
(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom, a cyclohexyl group, and a methanol group attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methanol addition: The final step involves the addition of a methanol group to the 2-position of the benzimidazole ring, which can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol.
Major Products Formed
Oxidation: (5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)carboxylic acid.
Reduction: 1-Cyclohexyl-1H-benzo[d]imidazol-2-ylmethanol.
Substitution: 5-Azido-1-cyclohexyl-1H-benzo[d]imidazol-2-ylmethanol, 5-Cyano-1-cyclohexyl-1H-benzo[d]imidazol-2-ylmethanol.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its benzimidazole core makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry: It may find use in the development of new materials, such as polymers and dyes, due to its unique structural features.
作用機序
The mechanism of action of (5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzimidazole core is known to bind to the active sites of various enzymes, potentially inhibiting their function. The bromine atom and cyclohexyl group may enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Bromo-1H-benzo[d]imidazole: Lacks the cyclohexyl and methanol groups, making it less hydrophobic and potentially less bioactive.
1-Cyclohexyl-1H-benzo[d]imidazole: Lacks the bromine and methanol groups, which may reduce its reactivity and binding affinity.
2-(Hydroxymethyl)-1H-benzo[d]imidazole: Lacks the bromine and cyclohexyl groups, which may affect its solubility and biological activity.
Uniqueness
(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the combination of the bromine atom, cyclohexyl group, and methanol group on the benzimidazole core. This combination of functional groups can enhance its chemical reactivity, binding affinity, and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C14H17BrN2O |
|---|---|
分子量 |
309.20 g/mol |
IUPAC名 |
(5-bromo-1-cyclohexylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C14H17BrN2O/c15-10-6-7-13-12(8-10)16-14(9-18)17(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 |
InChIキー |
SPBCUCVAUDEBHG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)Br)N=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





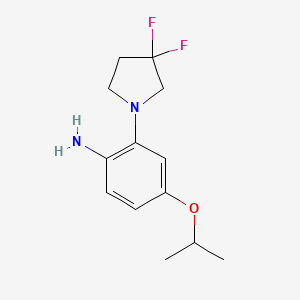
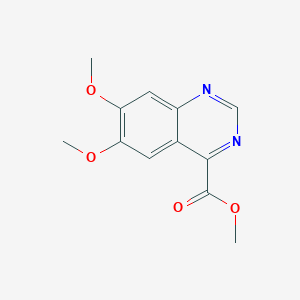
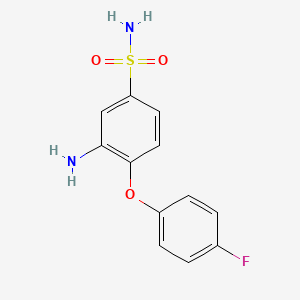
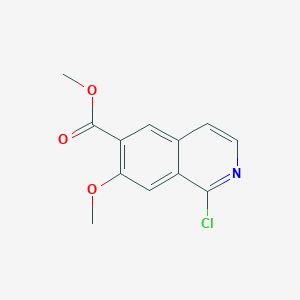
![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)
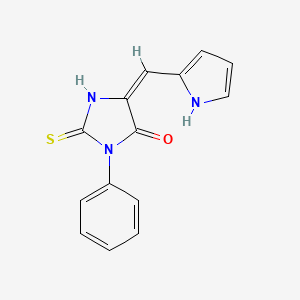
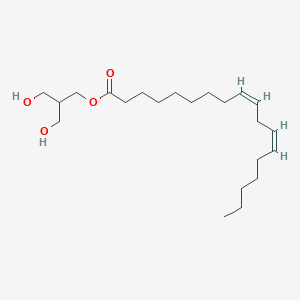
![[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine](/img/structure/B13719311.png)
